molecular formula C18H19N3O B2522075 1-(4-ethylphenyl)-3-(1-methyl-1H-indol-3-yl)urea CAS No. 923067-90-7

1-(4-ethylphenyl)-3-(1-methyl-1H-indol-3-yl)urea

Cat. No. B2522075
CAS RN: 923067-90-7
M. Wt: 293.37
InChI Key: PUWOBJCVXYTNRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(4-ethylphenyl)-3-(1-methyl-1H-indol-3-yl)urea is a urea derivative that is likely to have significant interactions with various functional groups due to the presence of the urea moiety. Urea derivatives are known to destabilize helical and folded conformations of nucleic acids and proteins, which suggests that this compound may also interact with nucleic acid bases and protein functional groups . The indole and phenyl rings present in the compound are aromatic heterocyclic structures that could potentially engage in favorable interactions with urea, as observed in other studies .

Synthesis Analysis

The synthesis of urea derivatives can be achieved through various methods. One such method involves the Lossen rearrangement, which is a process that can convert carboxylic acids to ureas. This rearrangement is mediated by reagents such as Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate (4-NBsOXY), which allows for the synthesis of hydroxamic acids from carboxylic acids. Subsequent reaction with an amine can yield the desired urea compound. This method is advantageous as it prevents racemization and allows for a one-pot synthesis with good yields .

Molecular Structure Analysis

The molecular structure of urea derivatives can be characterized using various spectroscopic techniques such as H-1-NMR, C-13-NMR, and ESI-MS. Additionally, single-crystal X-ray diffraction can provide detailed insights into the crystal structure, including the space group, cell dimensions, and the molecular conformation within the crystal lattice. For instance, a related compound, 1-(2-(1H-indol-3-yl)ethyl)-3-(2-methoxyphenyl)urea, was characterized and found to crystallize in the monoclinic space group with specific cell dimensions and a calculated density .

Chemical Reactions Analysis

Urea derivatives can participate in various chemical reactions due to their functional groups. The urea moiety itself is a site for potential interactions with nucleic acid bases and protein functional groups. These interactions can be quantified using chemical potential derivatives, which measure the interaction of urea with nucleic acid functional groups. Such interactions are crucial for understanding the effects of urea on the conformational changes in protein and nucleic acid processes .

Physical and Chemical Properties Analysis

The physical and chemical properties of urea derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. The presence of aromatic rings and substituents can affect these properties. For example, the crystalline nature and density of a compound can be determined through X-ray diffraction studies, as seen with a related urea derivative . The interactions of urea with nucleic acid functional groups can also provide insights into the solvation and stability of the compound in various environments .

Scientific Research Applications

Synthesis and Structural Analysis

Research has been conducted on the synthesis and crystal structure analysis of compounds similar to 1-(4-ethylphenyl)-3-(1-methyl-1H-indol-3-yl)urea, focusing on their potential antitumor activities and interactions with proteins like CDK4. For instance, the study by Hu et al. (2018) discusses the synthesis, crystal structure, and the antitumor activities of a related compound, demonstrating its potential in cancer research (Hu et al., 2018).

Biological Activity and Drug Development

Several studies have been focused on the biological activities of urea derivatives, including their potential as anticancer and enzyme inhibitors. The work of Nazir et al. (2018) synthesizes novel indole-based scaffolds showing potent urease inhibition, highlighting the potential of such compounds in developing new therapeutic agents (Nazir et al., 2018).

Material Science and Chemical Properties

Research by Lloyd and Steed (2011) examines the use of similar compounds in forming hydrogels, indicating the significance of such materials in drug delivery systems and tissue engineering (Lloyd & Steed, 2011).

Synthesis Methodologies

Studies also cover innovative synthesis methods for producing derivatives of this compound and related compounds. For example, Thalluri et al. (2014) detail a Lossen rearrangement methodology for the synthesis of hydroxamic acids and ureas from carboxylic acids, providing a greener and more efficient synthetic route (Thalluri et al., 2014).

Antioxidant and Anti-inflammatory Applications

Additionally, some derivatives have been explored for their antioxidant and anti-inflammatory activities, as demonstrated by George et al. (2010), who synthesized and evaluated the antioxidant activity of certain dihydropyrimidin-2(1H)-one derivatives (George et al., 2010).

properties

IUPAC Name

1-(4-ethylphenyl)-3-(1-methylindol-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O/c1-3-13-8-10-14(11-9-13)19-18(22)20-16-12-21(2)17-7-5-4-6-15(16)17/h4-12H,3H2,1-2H3,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUWOBJCVXYTNRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)NC2=CN(C3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.